GSK2141795

AKT signaling cellular pharmacodynamics breast cancer

GSK2141795 (uprosertib, GSK795) is a synthetic organic, ATP-competitive, orally bioavailable pan-AKT kinase inhibitor that has advanced to Phase 2 clinical evaluation. It inhibits all three AKT isoforms with reported biochemical IC50 values of 180 nM (Akt1), 328 nM (Akt2), and 38 nM (Akt3) in cell-free assays, and corresponding Kd values of 16, 49, and 5 nM, respectively.

Molecular Formula C18H16Cl2F2N4O2
Molecular Weight 429.2 g/mol
Cat. No. B8056768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2141795
Molecular FormulaC18H16Cl2F2N4O2
Molecular Weight429.2 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl
InChIInChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)
InChIKeyAXTAPYRUEKNRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK2141795 (Uprosertib): Procurement-Grade Characterization of an ATP-Competitive Pan-AKT Inhibitor for Preclinical and Translational Oncology Research


GSK2141795 (uprosertib, GSK795) is a synthetic organic, ATP-competitive, orally bioavailable pan-AKT kinase inhibitor that has advanced to Phase 2 clinical evaluation [1]. It inhibits all three AKT isoforms with reported biochemical IC50 values of 180 nM (Akt1), 328 nM (Akt2), and 38 nM (Akt3) in cell-free assays, and corresponding Kd values of 16, 49, and 5 nM, respectively . The compound was discovered and developed by GlaxoSmithKline as part of a chemical series that also includes afuresertib (GSK2110183), with both compounds demonstrating improved kinase selectivity and reduced effects on glucose homeostasis compared to earlier ATP-competitive AKT inhibitors [2]. GSK2141795 has been investigated as monotherapy and in combination with the MEK inhibitor trametinib across multiple solid tumor and hematological malignancy indications including triple-negative breast cancer, endometrial cancer, uveal melanoma, acute myeloid leukemia, and multiple myeloma [3].

Why Pan-AKT Inhibitors Cannot Be Interchanged: GSK2141795 (Uprosertib) Versus Structural Analogs and Alternative Chemotypes


AKT inhibitors are not a fungible commodity class. Despite sharing a nominal target (AKT1/2/3), compounds diverge substantially in biochemical potency ratios across isoforms, cellular target engagement efficiency, off-target kinase selectivity fingerprints, pharmacokinetic half-life, and clinical tolerability profiles [1]. GSK2141795 differs from its closest structural analog afuresertib (GSK2110183) in cellular potency (2–3 fold greater suppression of pGSK-3β and pPRAS40), in vivo tumor growth inhibition at pharmacologically relevant doses (98% TGI at 30 mg/kg vs. 61% TGI for afuresertib at 100 mg/kg in BT474 xenografts), and off-target kinase engagement (5-fold more potent on P70S6K and PKCβ1) [1]. Cross-class substitution with allosteric inhibitors such as MK-2206 (IC50: 8/12/65 nM; half-life 60–80 h requiring weekly dosing) or ATP-competitive inhibitors such as ipatasertib (IC50: 5/18/8 nM) and FDA-approved capivasertib (IC50: 3/7/7 nM) introduces entirely different pharmacological liabilities and clinical development histories that cannot be bridged without re-validation . In brief, procurement of a specific AKT inhibitor locks in a unique combination of potency, selectivity, PK, and toxicity parameters that no other compound in the class replicates.

GSK2141795 (Uprosertib) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Cellular Target Engagement: GSK2141795 Demonstrates 2–3 Fold Greater Potency Than Afuresertib Across Multiple AKT Pathway Readouts

In a direct head-to-head comparison conducted within the same study, GSK2141795 demonstrated consistently superior cellular potency relative to its closest structural analog afuresertib (GSK2110183) across two cell lines and two AKT pathway phospho-substrate readouts [1]. In BT474 breast cancer cells (ERBB2+, PIK3CA K111N), GSK2141795 inhibited pGSK-3β with an EC50 of 143 ± 21 nM versus 316 ± 91 nM for afuresertib (2.2-fold difference), and inhibited pPRAS40 with an EC50 of 39 ± 0.5 nM versus 121 ± 40 nM for afuresertib (3.1-fold difference). In LNCaP prostate cancer cells (PTEN null), GSK2141795 inhibited pGSK-3β with an EC50 of 34 ± 5 nM versus 76 ± 16 nM for afuresertib (2.2-fold difference), and inhibited pPRAS40 with an EC50 of 55 ± 2 nM versus 104 ± 5 nM for afuresertib (1.9-fold difference) [1].

AKT signaling cellular pharmacodynamics breast cancer prostate cancer target engagement

In Vivo Tumor Growth Inhibition: GSK2141795 Achieves Near-Complete Tumor Regression in BT474 Xenografts at Doses Where Afuresertib Shows Only Partial Efficacy

In BT474 breast cancer xenograft models, GSK2141795 demonstrated substantially greater in vivo anti-tumor efficacy than afuresertib when compared within the same study [1]. GSK2141795 administered orally once daily for 20 days at 10, 20, and 30 mg/kg produced tumor growth inhibition (TGI) of 28%, 57%, and 98%, respectively, relative to vehicle control. In contrast, afuresertib administered at 10, 30, and 100 mg/kg for 21 days produced TGI of only 8%, 37%, and 61%, respectively [1]. Notably, GSK2141795 achieved 98% TGI at 30 mg/kg, whereas afuresertib achieved only 61% TGI even at the 3.3-fold higher dose of 100 mg/kg. In SKOV3 ovarian cancer xenografts, GSK2141795 at 10, 20, and 30 mg/kg QD produced TGI of 73%, 85%, and 93%, respectively [1]. Minimal body weight loss (3–8%) was observed and recovered by study end.

in vivo efficacy xenograft breast cancer tumor growth inhibition PIK3CA mutant

Divergent Off-Target Kinase Profile: GSK2141795 Exhibits 5-Fold Greater Activity on P70S6K and PKCβ1 Compared to Afuresertib

Kinase selectivity profiling against a panel of 261 kinase assays (>225 unique kinases) revealed that while both GSK2141795 and afuresertib inhibited ~90% of tested kinases by less than 50% at 0.5 µM, they diverged meaningfully in their off-target engagement of specific AGC family kinases [1]. GSK2141795 inhibited P70S6K with an IC50 of 50 nM versus 251 nM for afuresertib (5.0-fold difference). On PKC isoforms, GSK2141795 was more potent on PKCβ1 (56 vs. 430 nM; 7.7-fold), PKCβ2 (86 vs. >1000 nM), PKCδ (69 vs. 1000 nM), PKCθ (64 vs. 510 nM), and PKCη (49 vs. 210 nM) [1]. Both compounds showed sub-nanomolar potency on PKG1α and PKG1β (<1 nM). A separate chemical proteomics study using kinobeads affinity profiling confirmed that GSK2141795 potently engages PRKG1 as a low nanomolar kinase target and identified ERCC2 (ATP-dependent 5'-3' DNA helicase) as a potential non-kinase off-target [2]. The biological consequences of differential P70S6K engagement may be significant, as P70S6K is a downstream effector of mTORC1 and a key regulator of protein synthesis and cell growth.

kinase selectivity off-target profiling P70S6K PKC chemical proteomics

Biochemical Potency: GSK2141795 Exhibits Lower Ki* Values on Akt2 and Akt3 Compared to Afuresertib

Using rigorous enzyme kinetics under low enzyme concentration conditions (0.1 nM Akt1, 0.7 nM Akt2, 0.2 nM Akt3) with progress curve analysis, GSK2141795 demonstrated true inhibitory constants (Ki*) of 0.066 nM (Akt1), 1.4 nM (Akt2), and 1.5 nM (Akt3) [1]. In the same assay system, afuresertib exhibited Ki* values of 0.08 nM (Akt1), 2 nM (Akt2), and 2.6 nM (Akt3) [1]. GSK2141795 is approximately 1.4-fold more potent on Akt2 and 1.7-fold more potent on Akt3 than afuresertib at the Ki level, while being roughly equipotent on Akt1 (1.2-fold difference). Both compounds inhibited the E17K Akt1 mutant protein with equivalent EC50 values of 0.2 nM [1]. For context, cross-study comparison with other ATP-competitive AKT inhibitors shows ipatasertib with IC50 values of 5/18/8 nM (Akt1/2/3) and capivasertib with IC50 of 3/7/7 nM , though direct comparison is confounded by different assay formats (IC50 vs. Ki*).

enzyme kinetics Ki determination Akt isoforms biochemical assay progress curve analysis

Clinical Monotherapy Activity in Genomically-Defined Solid Tumors: Partial Responses Observed in Patients with PIK3CA Mutation or PTEN Loss

In a Phase I dose-escalation and expansion study (NCT00920257), GSK2141795 monotherapy produced two confirmed partial responses at the recommended Phase II dose (RP2D) of 75 mg once daily, both occurring in patients whose tumors harbored either a PIK3CA mutation or PTEN loss [1]. This provides clinical proof-of-concept for AKT inhibitor monotherapy activity in a genomically-selected population. At the RP2D, grade 3 hyperglycemia—a class-related on-target toxicity of AKT inhibitors—was reported in only 4% of patients, with no grade 4 hyperglycemia events observed [1]. PK characteristics at this dose were described as favorable, with a prolonged half-life and low peak-to-trough ratio supporting once-daily continuous dosing [1]. In the subsequent combination setting with trametinib, however, tolerability was poor and objective response rates were <5%, leading to early trial termination [2]. This clinical dataset demonstrates that GSK2141795 monotherapy activity is contingent upon PI3K/AKT pathway genomic activation, consistent with preclinical observations that AKT inhibitors show increased potency in cell lines with PI3K/PTEN alterations while RAS/BRAF-mutant lines are less sensitive [3].

phase I clinical trial precision oncology PIK3CA mutation PTEN loss monotherapy

Pharmacokinetic Dosing Schedule Advantage: Once-Daily Oral Dosing Enabled by Prolonged Half-Life Contrasts with Weekly Dosing Required for MK-2206

GSK2141795 exhibits PK characteristics that enable convenient once-daily (QD) continuous oral dosing at its RP2D of 75 mg, with a prolonged half-life and low peak-to-trough ratio that supports sustained target inhibition throughout the dosing interval [1]. This contrasts with the allosteric AKT inhibitor MK-2206, which has an exceptionally long terminal half-life of 60–80 hours, necessitating once-weekly (QW) or alternate-day (QOD) dosing schedules to avoid excessive drug accumulation and feedback activation of alternative signaling pathways [2]. The QD schedule of GSK2141795 offers practical advantages for preclinical in vivo studies: more predictable daily exposure, easier combination dosing with other QD agents (e.g., trametinib), and reduced animal handling stress compared to intermittent schedules. Furthermore, GSK2141795's low peak-to-trough ratio suggests reduced Cmax-driven toxicity risk relative to compounds with larger peak-to-trough fluctuations, though formal comparative tolerability data across AKT inhibitors are not available from a single study [1].

pharmacokinetics half-life oral bioavailability dosing schedule peak-to-trough ratio

GSK2141795 (Uprosertib): Evidence-Anchored Application Scenarios for Preclinical Research Procurement


PIK3CA-Mutant or PTEN-Null Xenograft Efficacy Studies Requiring Maximal Tumor Growth Inhibition at Modest Oral Doses

For in vivo pharmacology studies in mouse xenograft models harboring PI3K/AKT pathway activation (PIK3CA mutation, PTEN loss, or AKT mutation), GSK2141795 at 30 mg/kg QD delivers 93–98% tumor growth inhibition in BT474 and SKOV3 models [1]. This near-complete tumor suppression at a manageable dose makes GSK2141795 a suitable tool compound for proof-of-concept studies evaluating AKT-dependent tumor maintenance, particularly when near-maximal pathway suppression is required to demonstrate therapeutic hypothesis validity. Researchers should prioritize cell lines with documented PI3K/PTEN alterations, as RAS/BRAF-mutant lines are intrinsically less sensitive to AKT inhibition [1].

AKT-MEK Co-Targeting Combination Studies Leveraging the Trametinib + GSK2141795 Preclinical and Clinical Dataset

GSK2141795 is one of the most extensively clinically characterized AKT inhibitors for MEK inhibitor combination strategies, with published data spanning Phase I dose-escalation [2], Phase II randomized trials in uveal melanoma [3], triple-negative breast cancer [4], and acute myeloid leukemia [5]. Preclinically, the combination of GSK2141795 with trametinib produced enhanced anti-tumor effects and greater phospho-S6 suppression compared to either agent alone in KRAS-driven pancreatic cancer models [1]. Although clinical results were ultimately disappointing (ORR <5%, poor tolerability) [2], the extensive existing dataset provides a rich reference framework for researchers exploring novel AKT-MEK co-targeting schedules, intermittent dosing regimens, or biomarker-selected populations where vertical pathway blockade may be more effective.

Chemical Biology Studies Requiring a Well-Characterized Kinase Selectivity Fingerprint with Proteomics-Validated Off-Target Binding Data

GSK2141795 is uniquely positioned among AKT inhibitors for chemical biology applications because its selectivity profile has been characterized both by broad-panel biochemical kinase assays (261 kinases) [1] and by chemical proteomics using kinobeads affinity profiling in human cancer cell lysates [6]. The proteomics study confirmed binding to all AKT isoforms and additionally identified PRKG1 (cGMP-dependent protein kinase 1) as a low nanomolar target and ERCC2 as a non-kinase off-target [6]. This dual biochemical-proteomic characterization enables researchers to deconvolve on-target (AKT) from off-target (P70S6K, PKC isoforms, PRKG1) contributions to observed phenotypes. For experiments where clean AKT-only pharmacology is paramount, capivasertib or ipatasertib may be preferable; conversely, studies exploring the biological consequences of combined AKT/P70S6K/PKC inhibition may specifically benefit from GSK2141795's broader AGC kinase engagement profile.

Biomarker-Stratified Translational Research in Endometrial, Ovarian, or Prostate Cancer Leveraging Clinical Monotherapy Data

GSK2141795 monotherapy produced clinical partial responses specifically in patients whose tumors harbored PIK3CA mutations or PTEN loss, and the Phase I expansion cohorts specifically enriched for endometrial and prostate cancer patients [7]. Preclinically, GSK2141795 demonstrated particular activity in ovarian cancer models (SKOV3: 93% TGI at 30 mg/kg) [1] and enhanced cisplatin-induced apoptosis in ovarian cancer cells [8]. For translational researchers developing biomarker-driven therapeutic hypotheses in gynecologic or genitourinary malignancies with PI3K/AKT pathway alterations, GSK2141795 offers a tool compound with both preclinical efficacy data and at least preliminary clinical response evidence in the relevant tumor types and genomic contexts. However, given the discontinuation of clinical development, researchers should consider whether capivasertib (FDA-approved in PIK3CA/AKT1/PTEN-altered breast cancer) provides a more clinically translationally relevant tool for certain applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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